1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
The compound is an organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle, and a pyridine ring, another type of aromatic heterocycle. The presence of the fluoroethyl group indicates that the compound contains fluorine, which can significantly affect the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrazole and pyridine rings might be formed using established methods in organic chemistry . The fluoroethyl group could be introduced using a suitable fluorinating agent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings would contribute to the compound’s stability and might influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazole and pyridine rings might undergo reactions typical of aromatic heterocycles . The fluoroethyl group could also participate in reactions, particularly if conditions for fluorine substitution are met .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Aurora Kinase Inhibition
Compounds related to the specified chemical structure have been studied for their potential in treating cancer by inhibiting Aurora A, a protein kinase involved in cell division. The development of Aurora kinase inhibitors illustrates the application of these compounds in targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Coordination Chemistry and Luminescence
Derivatives similar to the specified chemical have been utilized as ligands in coordination chemistry, offering unique advantages for the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).
Antipsychotic Agents
Research has explored the synthesis and pharmacological evaluation of pyrazole derivatives as potential antipsychotic agents. These studies focus on identifying novel compounds that offer therapeutic benefits without the side effects associated with dopamine receptor interaction (L D Wise et al., 1987).
Anti-Lung Cancer Activity
Studies on fluoro-substituted compounds have shown significant anti-lung cancer activity, highlighting the potential of these molecules in the development of new anticancer drugs (A. G. Hammam et al., 2005).
Synthesis of Fluorinated Nucleosides
Fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides have been synthesized, demonstrating the role of these compounds in mimicking the transition state of adenosine deaminase activity, which is crucial for developing therapeutic agents (V. Iaroshenko et al., 2009).
Anticonvulsant Agents
Research into heterocyclic Schiff bases derived from pyrazole compounds has identified potential anticonvulsant agents, expanding the utility of these molecules in medicinal chemistry for neurological conditions (S. Pandey, R. Srivastava, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c1-14-9-10-8-12(16-17(10)7-5-13)11-4-2-3-6-15-11/h2-4,6,8,14H,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLKAWKCYWBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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